molecular formula C14H10BrClO2 B5699225 4-bromophenyl (4-chlorophenyl)acetate

4-bromophenyl (4-chlorophenyl)acetate

Cat. No.: B5699225
M. Wt: 325.58 g/mol
InChI Key: IXMJLAJRNXEJTQ-UHFFFAOYSA-N
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Description

4-Bromophenyl (4-chlorophenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom on one phenyl ring and a chlorine atom on another phenyl ring, both attached to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromophenyl (4-chlorophenyl)acetate can be achieved through several methods. One common approach involves the esterification of 4-bromophenylacetic acid with 4-chlorophenol in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion.

Another method involves the use of acetic anhydride as the acetylating agent. In this process, 4-bromophenylacetic acid is reacted with 4-chlorophenol in the presence of acetic anhydride and a base such as pyridine. The reaction is typically conducted at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl (4-chlorophenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and organolithium compounds.

    Oxidation Reactions: The acetate group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The aromatic rings can be reduced to form cyclohexane derivatives using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst under high pressure.

Major Products Formed

    Substitution: Formation of substituted phenyl acetates with various functional groups.

    Oxidation: Formation of 4-bromophenyl (4-chlorophenyl)acetic acid.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

4-Bromophenyl (4-chlorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development. Its structural features make it a candidate for designing molecules with specific pharmacological activities.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-bromophenyl (4-chlorophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can influence its binding affinity and selectivity towards molecular targets.

For example, in antimicrobial studies, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic Acid: Similar structure but lacks the chlorine atom. It is used in the synthesis of various organic compounds.

    4-Chlorophenylacetic Acid: Similar structure but lacks the bromine atom. It is also used as a building block in organic synthesis.

    4-Bromophenyl (4-fluorophenyl)acetate: Similar ester but with a fluorine atom instead of chlorine. It may exhibit different reactivity and biological activities.

Uniqueness

4-Bromophenyl (4-chlorophenyl)acetate is unique due to the presence of both bromine and chlorine atoms on the phenyl rings. This dual halogenation can influence its chemical reactivity and biological properties, making it distinct from other similar compounds. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

(4-bromophenyl) 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-11-3-7-13(8-4-11)18-14(17)9-10-1-5-12(16)6-2-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMJLAJRNXEJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)OC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A cooled (10° C.) stirred solution of 4-bromophenol (3 g) and triethylamine (2.5 ml) in dichloromethane (100 ml) was treated with 4-chlorophenylacetyl chloride (3.3 g) in dichloromethane (50 ml). The mixture was stirred at room temperature overnight. The solution was washed with water, dried over magnesium sulfate, filtered and evaporated under reduced pressure. The residue was purified by silica gel chromatography to give 4-bromophenyl 4-chlorophenylacetate.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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